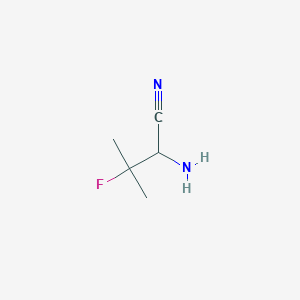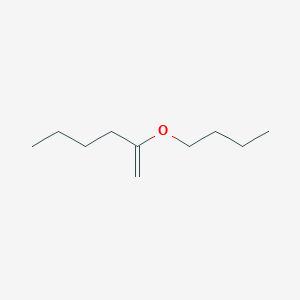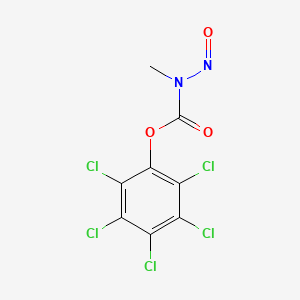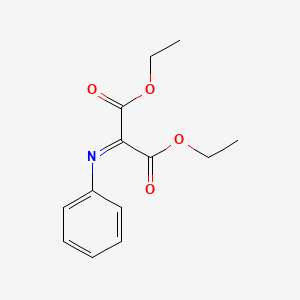![molecular formula C22H20Br2O3 B14427546 {[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid CAS No. 80826-08-0](/img/structure/B14427546.png)
{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid is a complex organic compound characterized by its unique structure, which includes bromine atoms, ethyl groups, and a naphthalene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid typically involves multiple steps, starting with the bromination of a naphthalene derivative. The process includes:
Bromination: Introduction of bromine atoms to the naphthalene core.
Alkylation: Addition of ethyl groups to the brominated naphthalene.
Esterification: Formation of the acetic acid ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to optimize the production process.
化学反応の分析
Types of Reactions
{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form.
Reduction: Reduction of the bromine atoms to form a less reactive compound.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a debrominated naphthalene compound.
科学的研究の応用
{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of {[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
類似化合物との比較
Similar Compounds
- **2,3-Dibromo-7-ethyl-4-(4-methylphenyl)naphthalen-1-yl]oxy}acetic acid
- **2,3-Dibromo-7-ethyl-4-(4-propylphenyl)naphthalen-1-yl]oxy}acetic acid
Uniqueness
{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid is unique due to its specific substitution pattern and the presence of both bromine and ethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
80826-08-0 |
|---|---|
分子式 |
C22H20Br2O3 |
分子量 |
492.2 g/mol |
IUPAC名 |
2-[2,3-dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxyacetic acid |
InChI |
InChI=1S/C22H20Br2O3/c1-3-13-5-8-15(9-6-13)19-16-10-7-14(4-2)11-17(16)22(21(24)20(19)23)27-12-18(25)26/h5-11H,3-4,12H2,1-2H3,(H,25,26) |
InChIキー |
GRNPBYPVTQIEJT-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=C(C(=C(C3=C2C=CC(=C3)CC)OCC(=O)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol](/img/structure/B14427467.png)
![Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]-](/img/structure/B14427469.png)
![8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14427495.png)
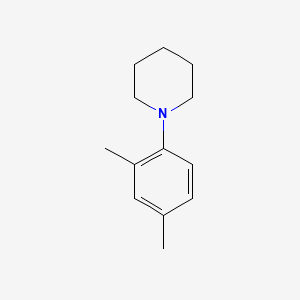
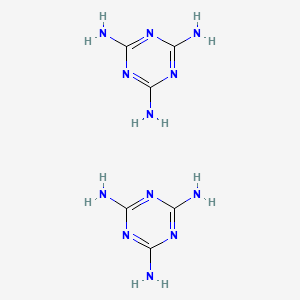
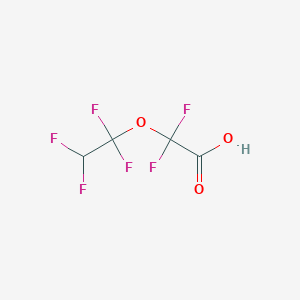
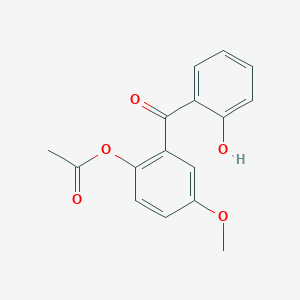
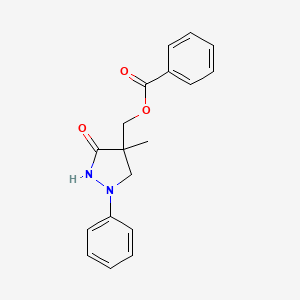
![3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione](/img/structure/B14427533.png)
